molecular formula C12H16O4 B3390348 4-(2,4-Dimethoxyphenyl)butanoic acid CAS No. 96818-18-7

4-(2,4-Dimethoxyphenyl)butanoic acid

Cat. No.: B3390348
CAS No.: 96818-18-7
M. Wt: 224.25 g/mol
InChI Key: ULRYTCBBYQNVQO-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)butanoic acid is an organic compound characterized by a butanoic acid backbone substituted with a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dimethoxyphenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-dimethoxybenzene.

    Alkylation: The benzene ring is alkylated using a suitable alkyl halide, such as butyl bromide, in the presence of a strong base like sodium hydride.

    Oxidation: The resulting alkylated product undergoes oxidation to introduce the carboxylic acid functionality. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.

    Continuous Flow Reactors: Implementing continuous flow chemistry to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Dimethoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenylbutanoic acids.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)butanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include:

    Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modulating their activity.

    Receptor Interaction: It may interact with cellular receptors, triggering downstream signaling pathways.

Comparison with Similar Compounds

    4-(2,5-Dimethoxyphenyl)butanoic acid: Similar structure but with different substitution pattern on the phenyl ring.

    4-(3,4-Dimethoxyphenyl)butanoic acid: Another isomer with methoxy groups at different positions.

Uniqueness: 4-(2,4-Dimethoxyphenyl)butanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy groups can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers.

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-15-10-7-6-9(11(8-10)16-2)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRYTCBBYQNVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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